(3-Nitrophenyl)(pyridin-3-yl)methanone
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Overview
Description
(3-Nitrophenyl)(pyridin-3-yl)methanone is an organic compound that belongs to the class of aromatic heterocycles It consists of a pyridine ring substituted with a 3-nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrophenyl)(pyridin-3-yl)methanone typically involves the acylation of pyridine with 3-nitrobenzoyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform to facilitate the acylation process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (3-Nitrophenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed:
Reduction: 3-(3-Aminobenzoyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Nitrophenyl)(pyridin-3-yl)methanone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of (3-Nitrophenyl)(pyridin-3-yl)methanone involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The pyridine ring can also participate in coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
- 3-(4-Nitrobenzoyl)pyridine
- 2-(3-Nitrobenzoyl)pyridine
- 3-(3-Nitrophenyl)pyridine
Comparison: (3-Nitrophenyl)(pyridin-3-yl)methanone is unique due to the specific positioning of the nitro group on the benzoyl moiety, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C12H8N2O3 |
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Molecular Weight |
228.20 g/mol |
IUPAC Name |
(3-nitrophenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H8N2O3/c15-12(10-4-2-6-13-8-10)9-3-1-5-11(7-9)14(16)17/h1-8H |
InChI Key |
KAMRUHHCLSYNFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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